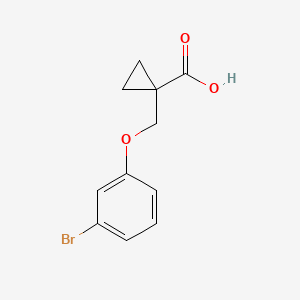

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid

CAS No.: 1780989-63-0

Cat. No.: VC2728510

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780989-63-0 |

|---|---|

| Molecular Formula | C11H11BrO3 |

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | 1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |

| Standard InChI Key | PNQBJIDLKTVTLQ-UHFFFAOYSA-N |

| SMILES | C1CC1(COC2=CC(=CC=C2)Br)C(=O)O |

| Canonical SMILES | C1CC1(COC2=CC(=CC=C2)Br)C(=O)O |

Introduction

Chemical Identity and Structure

Basic Chemical Information

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is characterized by its unique molecular structure and specific chemical identifiers. The compound contains a cyclopropane ring with a carboxylic acid group directly attached to one of the carbon atoms in the ring. Additionally, it features a methyl linker connecting the cyclopropane ring to a 3-bromophenoxy group, where the bromine atom is positioned at the meta position of the benzene ring.

The key structural components include:

-

A cyclopropane ring (three-membered carbon ring)

-

A carboxylic acid functional group

-

A methyl linker

-

A 3-bromophenoxy group

Chemical Identifiers and Properties

The compound possesses several specific chemical identifiers that enable precise classification and recognition in scientific databases and literature. These identifiers are essential for researchers seeking to work with or study this compound in various contexts.

Table 1: Chemical Identifiers of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid

| Identifier | Value |

|---|---|

| CAS Number | 1780989-63-0 |

| IUPAC Name | 1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid |

| Molecular Formula | C11H11BrO3 |

| Molecular Weight | 271.11 g/mol |

| Standard InChI | InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |

| Standard InChIKey | PNQBJIDLKTVTLQ-UHFFFAOYSA-N |

| SMILES Notation | C1CC1(COC2=CC(=CC=C2)Br)C(=O)O |

| PubChem Compound ID | 84712842 |

The physical and chemical properties of this compound are influenced by its functional groups. The carboxylic acid group imparts acidity and potential for hydrogen bonding, while the bromine atom, being electron-withdrawing, affects the electronic distribution within the molecule. The cyclopropane ring contributes unique reactivity due to its inherent ring strain.

Synthesis Methods and Procedures

General Synthetic Approaches

The synthesis of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid typically involves a multi-step organic synthesis procedure. The core reaction involves connecting cyclopropanecarboxylic acid derivatives with appropriate bromophenol compounds through specific chemical transformations. This process requires careful selection of reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product.

A general synthetic route may include:

-

Preparation of a suitable cyclopropanecarboxylic acid starting material

-

Functionalization to introduce a reactive group for ether formation

-

Reaction with 3-bromophenol under controlled conditions to form the ether linkage

-

Potential deprotection or functional group transformation steps

Reaction Conditions and Considerations

The synthesis of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid demands meticulous control of reaction parameters. Temperature, solvent choice, and reaction duration significantly influence the success of the synthesis and the quality of the final product. Researchers have found that solvents such as dichloromethane or acetonitrile can enhance solubility and reaction rates, facilitating more efficient synthesis.

Several critical factors must be considered during the synthesis:

-

Maintaining appropriate pH conditions for ether formation

-

Temperature control to prevent side reactions

-

Selection of suitable coupling reagents

-

Purification techniques to isolate the target compound from reaction mixtures

-

Protection of the carboxylic acid group during certain reaction steps

Applications in Medicinal Chemistry

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid and its biological activity is crucial for medicinal chemistry applications. The positioning of functional groups within the molecule significantly impacts its interaction with biological targets, influencing both its efficacy and potential side effects.

Key structural features that may contribute to its biological activity include:

-

The meta position of the bromine atom on the phenyl ring

-

The length and flexibility of the methyl linker between the cyclopropane and phenoxy groups

-

The specific stereochemistry of the cyclopropane ring

-

The presence and orientation of the carboxylic acid group

Research Significance and Future Directions

Current Research Status

The current body of research on 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is still developing, with ongoing investigations into its synthesis optimization, structure-activity relationships, and potential therapeutic applications. As a research compound, it represents an important scaffold for medicinal chemists seeking to develop novel antiviral agents.

The compound's research significance stems from several aspects:

-

Its unique chemical structure combining multiple pharmacologically relevant features

-

Preliminary evidence suggesting antiviral activity

-

Potential for further structural modifications to enhance activity or improve pharmacokinetic properties

-

Its role as a building block for more complex medicinal compounds

Future Research Perspectives

Future research on 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is likely to focus on several promising directions. These include further exploration of its antiviral mechanisms, optimization of synthetic pathways, and development of structural analogs with enhanced properties.

Potential research directions include:

-

Detailed structure-activity relationship studies to identify the essential structural features for antiviral activity

-

Investigation of specific viral targets and binding mechanisms

-

Development of more efficient and scalable synthetic routes

-

Exploration of additional pharmaceutical applications beyond antiviral therapy

-

Examination of potential combination therapies with established antiviral agents

Comparison with Related Compounds

Distinctive Features

What distinguishes 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid from similar compounds is its specific structural arrangement. The methyl linker between the cyclopropane ring and the phenoxy group, combined with the meta position of the bromine atom, creates a unique spatial configuration that likely contributes to its specific biological properties and chemical reactivity.

Key distinctive features include:

-

The specific linkage pattern between the cyclopropane and phenyl rings

-

The presence of both an ether oxygen and a carboxylic acid group

-

The meta positioning of the bromine atom on the phenyl ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume